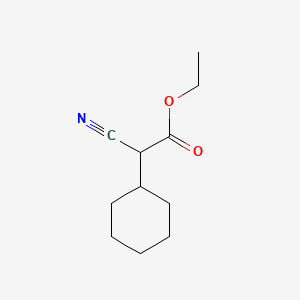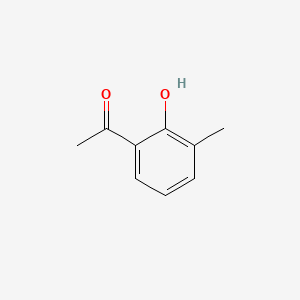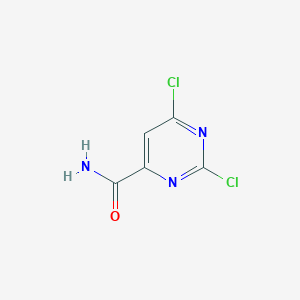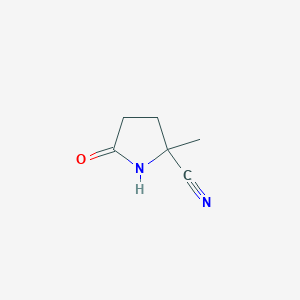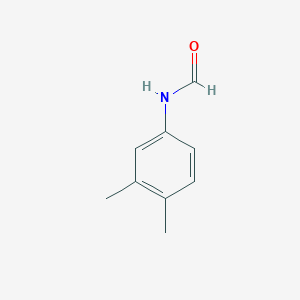
4-(Ethylthio)toluene
Overview
Description
4-(Ethylthio)toluene is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .
Mode of Action
It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .
Biochemical Pathways
Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .
Result of Action
It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Ethylthio)toluene can be synthesized through various methods. One common approach involves the reaction of p-tolylsulfonyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, this compound is often produced by the sulfidation of p-tolyl compounds using sulfur-containing reagents such as sodium hydrosulfide or sodium thiophenolate. These reactions are conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylthio)toluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Para-substituted derivatives.
Scientific Research Applications
4-(Ethylthio)toluene has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying the behavior of thioethers in biological systems.
Industry: It is utilized in the manufacture of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethyltoluene: An isomer with the formula C9H12, differing by the position of the ethyl group.
4-Methylthioanisole: Similar structure but with a methoxy group instead of a methyl group.
4-Methylthiophenol: Contains a thiol group instead of a thioether.
Uniqueness: 4-(Ethylthio)toluene is unique due to its specific combination of a thioether group and a methyl group on the benzene ring. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-ethylsulfanyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFDSUMJLQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211241 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-63-9 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylthio)toluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



